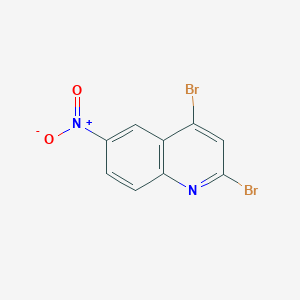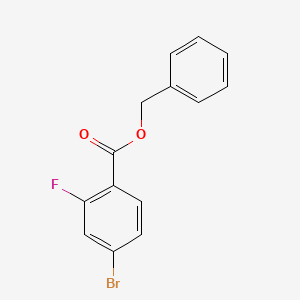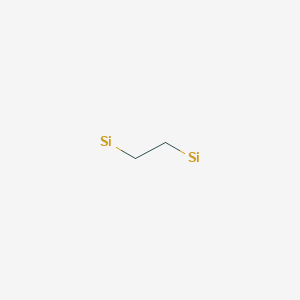
1,4-Disilabutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Disilabutane is an organosilicon compound consisting of two silicon atoms and four carbon atoms. It is a colorless liquid with the molecular formula C4H12Si2 and a molecular weight of 120.32 g/mol. The compound has a boiling point of approximately 120-125°C and a density of about 0.805 g/cm³ . This compound is used in various chemical laboratories and industries, primarily as a silylation reagent and an intermediate in organic synthesis .
Vorbereitungsmethoden
1,4-Disilabutane can be synthesized through several methods:
Reaction of Silane with Alkyl Halide: One common method involves reacting silane with the corresponding alkyl halide.
Reaction of Silicon Hydrogen Chloride with Alkyl Lithium: Another method involves reacting silicon hydrogen chloride with alkyl lithium to generate the corresponding silane compound.
Analyse Chemischer Reaktionen
1,4-Disilabutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other silicon-containing compounds.
Reduction: It can be reduced to form simpler silicon hydrides.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include lithium aluminium hydride in dibutyl ether at low temperatures and inert atmospheres . Major products formed from these reactions include silicon hydrides, hydrocarbons, and silicon-containing polymers .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4-Disilabutane involves its decomposition and interaction with silicon surfaces. For example, the compound can undergo adsorption and decomposition on silicon surfaces, leading to the formation of hydrogen and ethylene as major reaction products . The decomposition process involves the breaking of Si-C bonds and the formation of Si-H and C-H bonds .
Vergleich Mit ähnlichen Verbindungen
1,4-Disilabutane can be compared with other similar organosilicon compounds, such as:
1,2-Ethanediylbissilane: This compound has a similar structure but with different silicon-carbon bonding patterns.
1,2-Bis(trichlorosilyl)ethane: This compound is used as a precursor in the synthesis of this compound and has different reactivity and applications.
This compound is unique due to its specific silicon-carbon bonding and its applications in the synthesis of silicon-based polymers and materials .
Eigenschaften
InChI |
InChI=1S/C2H4Si2/c3-1-2-4/h1-2H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPZNUJUYNIACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si])[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
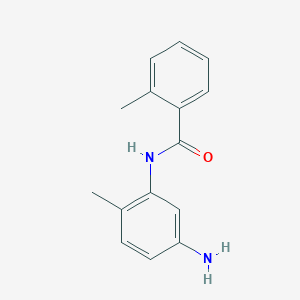

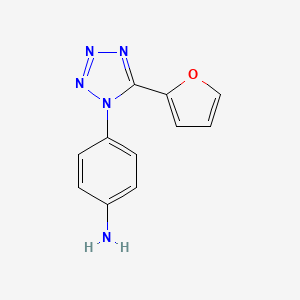

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-p-tolyl-ethanone](/img/structure/B3137231.png)

![2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3137249.png)

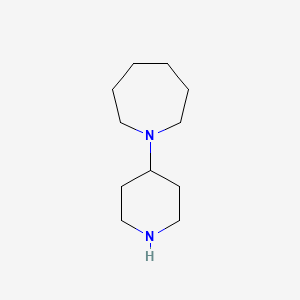
![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B3137267.png)
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluoroaniline](/img/structure/B3137273.png)

